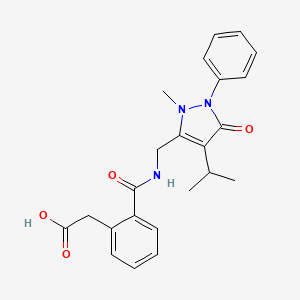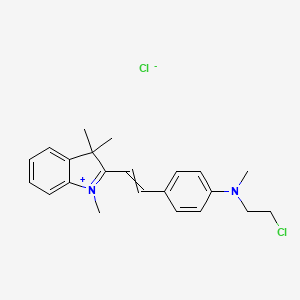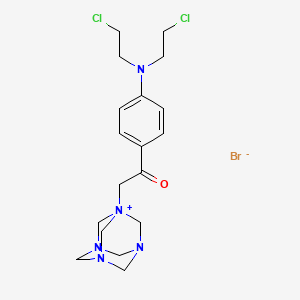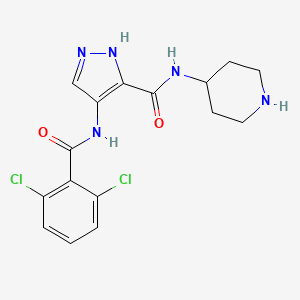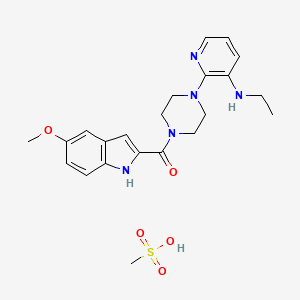
3-Iodobenzamide
概述
描述
3-Iodobenzamide is an organic compound with the molecular formula C7H6INO It is a derivative of benzamide, where an iodine atom is substituted at the third position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 3-Iodobenzamide can be synthesized through several methods. One common approach involves the iodination of benzamide using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the Sandmeyer reaction, which involves the diazotization of 3-aminobenzamide followed by iodination, can be employed. This method allows for the production of this compound in larger quantities with higher purity.
化学反应分析
Types of Reactions: 3-Iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperoxybenzoic acid or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with various substituents replacing the iodine atom.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of this compound.
科学研究应用
3-Iodobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-iodobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.
相似化合物的比较
- 2-Amino-5-bromo-3-iodobenzamide
- 3-Iodo-4-methoxybenzamide
- 3-Iodo-2-nitrobenzamide
Comparison: 3-Iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets, leading to varied biological effects. For example, the presence of an amino group in 2-amino-5-bromo-3-iodobenzamide can enhance its reactivity in coupling reactions, while the methoxy group in 3-iodo-4-methoxybenzamide may influence its solubility and interaction with biological molecules.
属性
IUPAC Name |
3-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYUAPEXJWFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146125 | |
| Record name | Benzamide, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10388-19-9 | |
| Record name | 3-Iodobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10388-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010388199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-iodobenzamide interact with biological targets?
A1: Research suggests that this compound demonstrates binding affinity for dopamine D2 receptors. [] This interaction has made radiolabeled this compound a subject of interest for potential imaging applications targeting these receptors. [, ]
Q2: What are the structural characteristics of this compound?
A2: this compound is an organic compound. While the provided abstracts lack detailed spectroscopic data, its structure consists of a benzene ring with an iodine atom at the 3-position and an amide group at the 1-position. [] Its molecular formula is C7H6INO, and its molecular weight is 247.04 g/mol. []
Q3: How does the structure of this compound relate to its activity?
A3: Research indicates that modifying the halogen atom at the 3-position of the benzene ring in N-[2-(trifluoromethyl)phenyl]benzamide derivatives, including this compound, significantly impacts the dihedral angle between the two benzene rings. [] This structural change can influence the molecule's binding affinity and overall activity.
Q4: Are there any studies on using this compound as a building block for synthesizing other compounds?
A4: Yes, researchers have explored the use of 2-amino-5-bromo-3-iodobenzamide as a synthon in the synthesis of complex molecules. [] This research highlights the versatility of this compound derivatives as valuable precursors in organic synthesis.
Q5: What analytical techniques are employed to study this compound?
A5: Studies utilize various analytical techniques to characterize and investigate this compound. These include X-ray crystallography to determine the crystal structures of this compound derivatives, [] and radiolabeling with Iodine-125 for studying its binding properties and potential therapeutic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

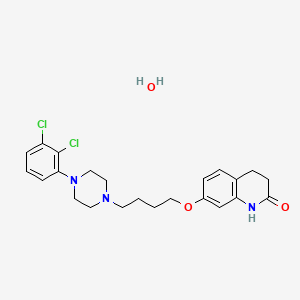
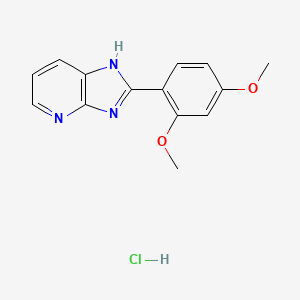
![(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1666094.png)



